Cas no 2089693-55-8 (Ethyl 4-azaspiro[2.4]heptane-5-carboxylate)
![Ethyl 4-azaspiro[2.4]heptane-5-carboxylate structure](https://ja.kuujia.com/scimg/cas/2089693-55-8x500.png)
Ethyl 4-azaspiro[2.4]heptane-5-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 4-azaspiro[2.4]heptane-5-carboxylate
- EN300-27726479
- 2089693-55-8
- Ethyl 4-azaspiro[2.4]heptane-5-carboxylate
-
- インチ: 1S/C9H15NO2/c1-2-12-8(11)7-3-4-9(10-7)5-6-9/h7,10H,2-6H2,1H3
- InChIKey: KEZBMPZTPVEHOJ-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(C1CCC2(CC2)N1)=O
計算された属性
- せいみつぶんしりょう: 169.110278721g/mol
- どういたいしつりょう: 169.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 199
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 38.3Ų
Ethyl 4-azaspiro[2.4]heptane-5-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27726479-2.5g |
ethyl 4-azaspiro[2.4]heptane-5-carboxylate |
2089693-55-8 | 95.0% | 2.5g |
$2408.0 | 2025-03-19 | |
Enamine | EN300-27726479-0.1g |
ethyl 4-azaspiro[2.4]heptane-5-carboxylate |
2089693-55-8 | 95.0% | 0.1g |
$1081.0 | 2025-03-19 | |
Enamine | EN300-27726479-10.0g |
ethyl 4-azaspiro[2.4]heptane-5-carboxylate |
2089693-55-8 | 95.0% | 10.0g |
$5283.0 | 2025-03-19 | |
Enamine | EN300-27726479-0.05g |
ethyl 4-azaspiro[2.4]heptane-5-carboxylate |
2089693-55-8 | 95.0% | 0.05g |
$1032.0 | 2025-03-19 | |
Enamine | EN300-27726479-1.0g |
ethyl 4-azaspiro[2.4]heptane-5-carboxylate |
2089693-55-8 | 95.0% | 1.0g |
$1229.0 | 2025-03-19 | |
Enamine | EN300-27726479-5.0g |
ethyl 4-azaspiro[2.4]heptane-5-carboxylate |
2089693-55-8 | 95.0% | 5.0g |
$3562.0 | 2025-03-19 | |
Enamine | EN300-27726479-0.25g |
ethyl 4-azaspiro[2.4]heptane-5-carboxylate |
2089693-55-8 | 95.0% | 0.25g |
$1131.0 | 2025-03-19 | |
Enamine | EN300-27726479-0.5g |
ethyl 4-azaspiro[2.4]heptane-5-carboxylate |
2089693-55-8 | 95.0% | 0.5g |
$1180.0 | 2025-03-19 |
Ethyl 4-azaspiro[2.4]heptane-5-carboxylate 関連文献
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
-
Jiawei He,Hongqin Yang,Shanshan Li,Kailin Xu,Qing Wang,Yanmei Huang,Hui Li RSC Adv., 2016,6, 61119-61128
-
7. Book reviews
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Ethyl 4-azaspiro[2.4]heptane-5-carboxylateに関する追加情報
Recent Advances in the Application of Ethyl 4-azaspiro[2.4]heptane-5-carboxylate (CAS: 2089693-55-8) in Chemical Biology and Pharmaceutical Research
Ethyl 4-azaspiro[2.4]heptane-5-carboxylate (CAS: 2089693-55-8) has emerged as a promising scaffold in chemical biology and pharmaceutical research due to its unique spirocyclic structure and versatile reactivity. Recent studies have highlighted its potential as a key intermediate in the synthesis of novel bioactive compounds, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors. This research brief synthesizes the latest findings on this compound, focusing on its synthetic applications, biological activities, and potential therapeutic implications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of Ethyl 4-azaspiro[2.4]heptane-5-carboxylate via a novel [2+2] cycloaddition strategy, achieving a 78% yield with excellent enantioselectivity (ee >99%). The researchers emphasized the compound's role as a constrained proline analog, which confers enhanced metabolic stability to peptide-based drug candidates. Molecular docking studies revealed that derivatives of this spirocyclic compound exhibit high affinity for σ1 receptors, suggesting potential applications in neuropathic pain management.
In the field of enzyme inhibition, a recent patent application (WO2023051234) disclosed a series of Ethyl 4-azaspiro[2.4]heptane-5-carboxylate derivatives as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), with IC50 values in the low nanomolar range. The spirocyclic core was found to induce a unique binding conformation that improves selectivity over related proteases. These findings were further supported by X-ray crystallographic data showing the compound's ability to induce allosteric changes in the DPP-4 active site.
Pharmacokinetic studies conducted in 2024 have shed light on the ADME properties of Ethyl 4-azaspiro[2.4]heptane-5-carboxylate derivatives. The compound's logP value of 1.2 and polar surface area of 45 Ų suggest favorable blood-brain barrier penetration, while its metabolic stability in human liver microsomes (t1/2 > 120 min) indicates potential for once-daily dosing regimens. These characteristics have spurred interest in developing this scaffold for neurodegenerative disease applications.
The most recent clinical developments involve structure-activity relationship (SAR) studies of Ethyl 4-azaspiro[2.4]heptane-5-carboxylate analogs targeting the 5-HT6 receptor. A Phase I clinical trial (NCT05678921) is currently evaluating the safety profile of a lead compound derived from this scaffold for cognitive enhancement in Alzheimer's disease. Preliminary results show excellent CNS penetration with minimal off-target effects, marking a significant advancement in spirocyclic compound therapeutics.
Future research directions for Ethyl 4-azaspiro[2.4]heptane-5-carboxylate include exploration of its utility in PROTAC (proteolysis targeting chimera) design and as a versatile building block for DNA-encoded library synthesis. The compound's rigid structure and functional group diversity make it particularly suitable for these emerging drug discovery approaches. Continued investigation of this scaffold is expected to yield novel therapeutic agents across multiple disease areas in the coming years.
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